Irreversible Solid-State Photochemical Rearrangement vs. No Change or Reversible Color Change in Ortho-Substituted Analogs
N-(2-Nitrobenzylidene)aniline (III) undergoes a photochemical rearrangement in the crystalline state leading to a stable photoproduct upon UV illumination, in contrast to o-carboxybenzylideneaniline (I), which shows no observable change, and o-aminobenzylideneaniline (IV), which exhibits reversible color change [1].
| Evidence Dimension | Solid-state photochemical behavior upon UV irradiation |
|---|---|
| Target Compound Data | Irreversible photochemical rearrangement to stable photoproduct |
| Comparator Or Baseline | o-carboxybenzylideneaniline: no observable change; o-aminobenzylideneaniline: reversible color change; o-methylbenzylideneaniline: liquid at RT, not tested |
| Quantified Difference | Qualitative difference in reaction type (irreversible rearrangement vs. no change vs. reversible color change) |
| Conditions | Crystalline solid state, UV light illumination |
Why This Matters
This unique solid-state reactivity makes N-(2-nitrobenzylidene)aniline the only candidate among these ortho-substituted anils for applications requiring irreversible photopatterning or the generation of stable photoproducts in the solid state.
- [1] Hadjoudis, E. Solid State Photochromy. Molecular Crystals and Liquid Crystals, 1971, 13(3), 233-241. View Source
